molecular formula C10H19FN2O2 B1529615 Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1334414-00-4

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B1529615
CAS No.: 1334414-00-4
M. Wt: 218.27 g/mol
InChI Key: CVHJEFDRBTZVEL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H19FN2O2. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-amino-4-fluoropiperidine as the core structure.

  • Protection and Activation: The amino group is protected using tert-butyl carbamate (BOC) to form this compound.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using reactors equipped with temperature control and inert gas supply systems.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at the fluorine or amino positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides or amines are used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.

  • Reduction Products: Reduced forms of the compound, which may include the removal of the fluorine atom.

  • Substitution Products: Substituted derivatives with different functional groups at the fluorine or amino positions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs for various diseases. Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: A structural isomer with the fluorine and amino groups in different positions.

  • Tert-butyl 3-amino-4-chloropiperidine-1-carboxylate: A similar compound with a chlorine atom instead of fluorine.

  • Tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate: A compound with a methoxy group instead of fluorine.

Uniqueness: The presence of the fluorine atom in tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate imparts unique chemical and physical properties compared to its analogs, making it particularly useful in certain synthetic and biological applications.

Properties

IUPAC Name

tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJEFDRBTZVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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